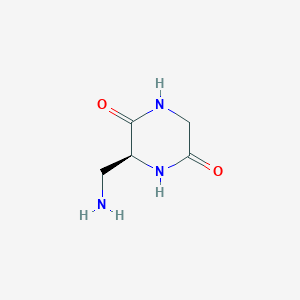
(S)-3-(aminomethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(aminomethyl)piperazine-2,5-dione is a chiral compound belonging to the class of diketopiperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(aminomethyl)piperazine-2,5-dione typically involves the cyclization of amino acid derivatives. One common method is the self-condensation of DL-amino acid esters without solvent, which results in the formation of racemic piperazine-2,5-diones . The stereochemistry of the product can be controlled by adjusting the reaction conditions, such as reaction time and temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solid-phase peptide synthesis (SPPS). In SPPS, piperazine and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used as safer alternatives for rapid and efficient Fmoc (9-fluorenylmethoxycarbonyl) deprotection .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(aminomethyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of piperazine-2,5-diones can be achieved using sulfur in dimethylformamide, resulting in net dehydrogenation . Lead tetra-acetate can also be used to afford acetoxylated products .
Common Reagents and Conditions
Oxidation: Sulfur in dimethylformamide, lead tetra-acetate
Reduction: Common reducing agents such as sodium borohydride
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with sulfur in dimethylformamide results in dehydrogenated products, while lead tetra-acetate yields acetoxylated derivatives .
Scientific Research Applications
(S)-3-(aminomethyl)piperazine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-(aminomethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, certain derivatives of piperazine-2,5-dione have been shown to exert antioxidant effects by modulating the IL-6/Nrf2 loop pathway . This pathway plays a crucial role in cellular responses to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2R)-piperazine-2’,5’-dione: An epimer of (S)-3-(aminomethyl)piperazine-2,5-dione that readily epimerizes in acidic solutions.
N-blocked piperazine-2,5-dione derivatives: These compounds undergo similar oxidation reactions and can be used to study the effects of different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of an aminomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3S)-3-(aminomethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-5(10)7-2-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI Key |
ZVSHQXVDRKJVNM-VKHMYHEASA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CN |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)

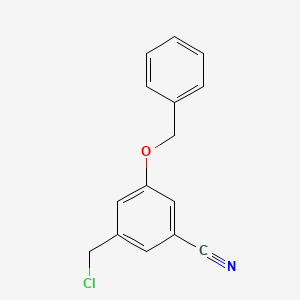
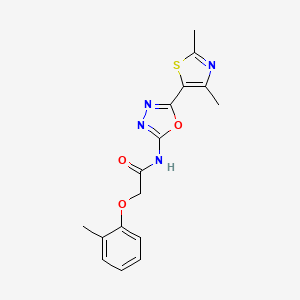
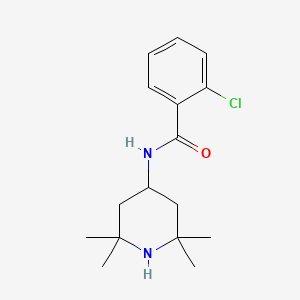
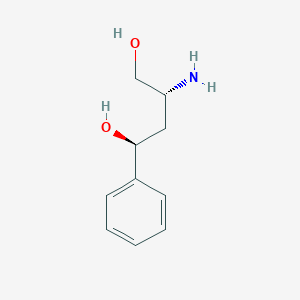
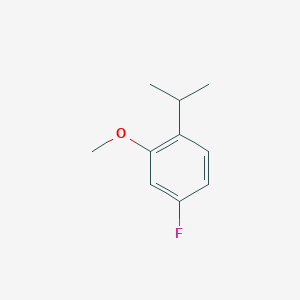
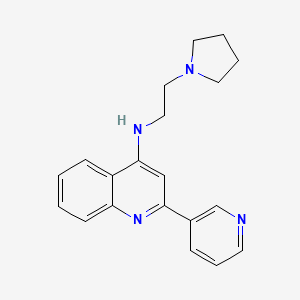
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
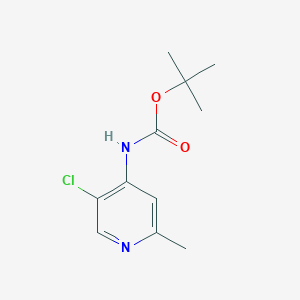
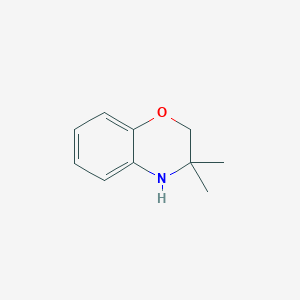
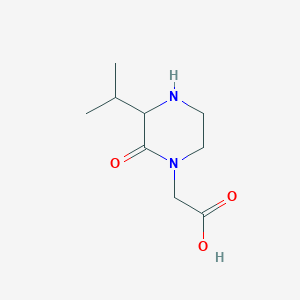
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)
